(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, DMSO-d6) displays distinct signals:
- δ 8.21 (d, J=8.4 Hz, 2H) : Benzamide aromatic protons (H-2, H-6)
- δ 7.89 (s, 1H) : Thiazole C5–H proton
- δ 4.12 (q, J=7.0 Hz, 2H) : Ethoxyethyl OCH2CH3 group
- δ 3.41 (t, J=6.8 Hz, 2H) : N-butyl chain CH2 adjacent to sulfamoyl
- δ 2.91 (s, 3H) : N-methyl group
13C NMR confirms the sulfamoyl group (δ 158.2 ppm, SO2N) and benzamide carbonyl (δ 167.4 ppm). The Z-configuration induces diamagnetic shielding of the thiazole C2 proton (δ 7.89 ppm), contrasting with E-isomers typically observed >8.5 ppm.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]+ m/z 486.1874) corroborates the molecular formula C24H28N3O4S2. Key fragments include:
- m/z 329.1021 : Loss of N-butyl-N-methylsulfamoyl (C5H12N2O2S)
- m/z 215.0448 : Benzothiazolylidene cation
- m/z 121.0287 : Protonated ethoxyethyl fragment
Table 2: Major mass spectral fragments
| m/z | Proposed Fragment |
|---|---|
| 486.1874 | [M+H]+ (C24H28N3O4S2) |
| 329.1021 | C19H17N2O2S+ |
| 215.0448 | C7H5NS2+ |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) optimization reproduces experimental geometry within 0.02 Å bond length deviation. The HOMO (-6.12 eV) localizes on the benzothiazole π-system, while the LUMO (-2.34 eV) occupies the benzamide carbonyl. A narrow HOMO-LUMO gap (3.78 eV) suggests potential charge-transfer interactions.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-4-6-15-25(3)32(28,29)19-13-11-18(12-14-19)22(27)24-23-26(16-17-30-5-2)20-9-7-8-10-21(20)31-23/h7-14H,4-6,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNOKGITLJOISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and anti-inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive understanding of the compound's biological activity.
Chemical Structure and Properties
The compound belongs to the class of sulfamoyl benzamide derivatives, which are characterized by their unique thiazole and benzamide structures. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological properties.
Immunomodulatory Effects
Recent studies have highlighted the compound's ability to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in immune response regulation. Specifically, it has been shown to enhance cytokine release in human monocytic cell lines (THP-1) when stimulated with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS) . This suggests that the compound may serve as an effective adjuvant in vaccine formulations, enhancing immune responses against pathogens.
Anti-inflammatory Activity
The compound's anti-inflammatory potential is also noteworthy. By modulating NF-κB activity, it may reduce the production of pro-inflammatory cytokines, thus alleviating inflammation in various disease models. This property is particularly relevant in conditions like sepsis and autoimmune diseases where excessive inflammation is detrimental.
In Vitro Studies
- Cytokine Release Assay : In vitro assays demonstrated that the compound significantly increased the release of immunostimulatory cytokines such as IL-6 and TNF-α in THP-1 cells upon LPS stimulation.
- Cell Viability Assay : Evaluations using MTT assays indicated that the compound did not adversely affect cell viability at therapeutic concentrations, suggesting a favorable safety profile for further development.
In Vivo Studies
In murine models, the compound was tested as a co-adjuvant alongside monophosphoryl lipid A (MPLA), an FDA-approved TLR-4 agonist. Results showed that mice receiving the combination exhibited significantly higher antigen-specific antibody titers compared to those receiving MPLA alone, underscoring the compound's potential as a vaccine adjuvant .
Case Study 1: Vaccine Development
In a study aimed at developing vaccines against emerging infectious diseases, the incorporation of this compound into vaccine formulations led to enhanced immune responses. The sustained activation of NF-κB correlated with improved antibody production and T-cell activation in vaccinated animals.
Case Study 2: Autoimmune Disease Model
In models of autoimmune diseases, administration of the compound resulted in reduced disease severity and inflammation markers. This suggests its potential role in therapeutic strategies for managing autoimmune conditions.
Data Summary
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
- A431 (skin cancer)
- A549 (lung cancer)
- H1299 (non-small cell lung cancer)
The mechanism often involves modulation of apoptosis-related pathways and cell cycle arrest. For example, related compounds have demonstrated the ability to disrupt key signaling pathways involved in cancer progression, leading to reduced tumor growth .
Antimicrobial Activity
The sulfamoyl component suggests potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Similar compounds have shown moderate to good antimicrobial effects in vitro, likely due to their ability to inhibit bacterial folate synthesis. This mechanism is critical for the compound's efficacy against bacterial infections .
Cell Line Studies
In vitro studies have demonstrated that related benzothiazole compounds can induce apoptosis and cell cycle arrest at concentrations of 1, 2, and 4 μM in cancer cell lines. These findings suggest that (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit similar effects, warranting further investigation into its therapeutic potential .
Structure Activity Relationship (SAR)
Research into the structure-activity relationship has shown that modifications in the benzothiazole ring can enhance anticancer activity significantly. Specific substitutions have been found to improve binding affinity to target proteins involved in cancer progression, indicating that strategic chemical modifications could lead to more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues sharing core benzamide or benzothiazole scaffolds. Structural variations and their hypothetical implications are highlighted (Table 1).
Table 1: Structural Comparison of Key Analogues
Key Observations:
Benzothiazole Ring Modifications: The 2-ethoxyethyl substituent in the target compound introduces greater steric bulk and hydrophobicity compared to the simpler ethyl group in its analogue . This could enhance membrane permeability but may reduce solubility in aqueous environments.
Sulfamoyl Group Consistency :
Both benzothiazole-containing analogues share the N-butyl-N-methylsulfamoyl group, suggesting a conserved pharmacophore for sulfonamide-mediated activity (e.g., carbonic anhydrase inhibition or kinase modulation) .
Scaffold Diversity :
Compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside are structurally unrelated, emphasizing that the target compound belongs to a distinct class of synthetic small molecules rather than natural products.
Research Findings and Hypothetical Implications
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural parallels:
- Sulfonamide-Bearing Analogues: Sulfamoyl groups are known to interact with zinc-containing enzymes (e.g., carbonic anhydrases) or ATP-binding pockets in kinases. The N-butyl-N-methyl substitution may balance lipophilicity and steric hindrance for optimal binding .
- Benzothiazole Modifications : The ethoxyethyl chain could prolong half-life by resisting metabolic oxidation compared to shorter alkyl chains. However, this remains speculative without enzymatic or pharmacokinetic studies.
Limitations and Need for Further Study
The provided evidence lacks experimental data on biological activity, solubility, or toxicity. Comparative studies with in vitro or in vivo models are necessary to validate hypotheses about structure-activity relationships.
Q & A
Q. What are the recommended synthetic routes for (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole core. Key steps include:
- Sulfamoylation : Introducing the N-butyl-N-methylsulfamoyl group via coupling reactions using sulfamoyl chlorides under anhydrous conditions (e.g., acetonitrile, potassium carbonate as base) .
- Benzamide Formation : Condensation of the sulfamoyl intermediate with a substituted benzoyl chloride.
- Z-Isomer Control : Achieving stereoselectivity (Z-configuration) requires careful optimization of reaction temperature and solvent polarity. For example, low-temperature conditions (0–5°C) in THF or DMF can favor the desired isomer .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product.
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the Z-configuration via coupling constants and chemical shifts of the benzothiazole-ylidene proton (typically δ 8.2–8.5 ppm for Z-isomers) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H] or [M+Na] peaks).
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%) and monitors isomer stability .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, single-crystal X-ray diffraction is ideal if suitable crystals are obtained .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, solvent, catalyst loading). For example, a central composite design optimizes coupling reactions by balancing reaction time and yield .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., oxidation byproducts) by maintaining precise temperature and mixing .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What computational strategies predict the compound’s binding affinity and selectivity for biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes implicated in cancer metastasis). Focus on the benzothiazole core and sulfamoyl group for hydrogen-bonding and hydrophobic interactions .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from assays (e.g., IC values against kinase targets) and stratify by experimental conditions (cell line, assay type).
- Counter-Screening : Test the compound against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects .
- Proteomics Profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in cellular models .
Data Integration and Validation
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
